molecular formula C9H22N2 B1624221 N'-tert-butyl-N-propan-2-ylethane-1,2-diamine CAS No. 90723-11-8

N'-tert-butyl-N-propan-2-ylethane-1,2-diamine

Cat. No. B1624221
CAS RN: 90723-11-8
M. Wt: 158.28 g/mol
InChI Key: ALMJZLRAQFQUAS-UHFFFAOYSA-N
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Description

N-tert-butyl-N-propan-2-ylethane-1,2-diamine, also known as NBPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This diamine is commonly used in the synthesis of various organic compounds, and its applications extend to the fields of biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of N'-tert-butyl-N-propan-2-ylethane-1,2-diamine is not fully understood, but it is believed to function as a chelating agent, forming strong bonds with metal ions. This property has been exploited in the development of new catalysts and sensors for various applications.

Biochemical And Physiological Effects

Although N'-tert-butyl-N-propan-2-ylethane-1,2-diamine has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have potential as an anticancer agent. Additionally, N'-tert-butyl-N-propan-2-ylethane-1,2-diamine has been shown to have low toxicity, making it a promising candidate for use in biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of N'-tert-butyl-N-propan-2-ylethane-1,2-diamine is its high purity, making it suitable for a wide range of applications. Additionally, its unique chemical structure and chelating properties make it a valuable tool for research in various fields. However, one limitation of N'-tert-butyl-N-propan-2-ylethane-1,2-diamine is its relatively high cost compared to other diamines, which may limit its use in some applications.

Future Directions

As research on N'-tert-butyl-N-propan-2-ylethane-1,2-diamine continues, there are several potential directions for future studies. One area of interest is the development of new catalysts and sensors based on N'-tert-butyl-N-propan-2-ylethane-1,2-diamine. Additionally, further research on the anticancer properties of N'-tert-butyl-N-propan-2-ylethane-1,2-diamine may lead to the development of new cancer therapies. Finally, the use of N'-tert-butyl-N-propan-2-ylethane-1,2-diamine in the synthesis of new materials, such as porous polymers and metal-organic frameworks, holds promise for a wide range of applications in materials science.

Scientific Research Applications

N'-tert-butyl-N-propan-2-ylethane-1,2-diamine has been extensively studied for its applications in scientific research. Its unique chemical structure makes it an ideal candidate for the synthesis of various organic compounds, including polymers and pharmaceuticals. Additionally, N'-tert-butyl-N-propan-2-ylethane-1,2-diamine has been used in the development of new materials, such as metal-organic frameworks and porous polymers.

properties

IUPAC Name

N'-tert-butyl-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-7-11-9(3,4)5/h8,10-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMJZLRAQFQUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428265
Record name N'-tert-butyl-N-propan-2-ylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-tert-butyl-N-propan-2-ylethane-1,2-diamine

CAS RN

90723-11-8
Record name N'-tert-butyl-N-propan-2-ylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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